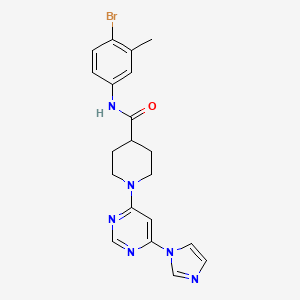

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN6O/c1-14-10-16(2-3-17(14)21)25-20(28)15-4-7-26(8-5-15)18-11-19(24-12-23-18)27-9-6-22-13-27/h2-3,6,9-13,15H,4-5,7-8H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHRWNBKJKZRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 431.35 g/mol. The structure includes an imidazole ring, a pyrimidine moiety, and a piperidine core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.35 g/mol |

| CAS Number | 1351633-65-2 |

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

- Case Study : In vitro testing revealed that the compound exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) cells with an IC50 value of approximately 5 µM, indicating its potential as a therapeutic agent in breast cancer treatment .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It acts as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses.

- Mechanism of Action : By inhibiting iNOS, the compound reduces nitric oxide production, thereby mitigating inflammatory processes associated with diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Antimicrobial Activity

Preliminary evaluations suggest that this compound possesses antimicrobial properties , particularly against certain strains of bacteria and fungi.

- Research Findings : In studies assessing antimicrobial efficacy, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Initial studies indicate:

- Absorption : Rapid absorption in vivo with peak plasma concentrations occurring within 1 hour post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to several active metabolites.

- Excretion : Excreted mainly through renal pathways.

Safety and Toxicology

Toxicological assessments have shown that the compound exhibits low toxicity in human cell lines, suggesting a favorable safety profile for further development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperidine and pyrimidine derivatives. For instance, similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancers. The presence of the imidazole group is believed to enhance the bioactivity by facilitating interactions with biological targets such as kinases and receptors involved in tumor growth and proliferation .

Antimicrobial Properties

The imidazole and pyrimidine components are known for their antimicrobial properties. Research indicates that compounds with these functionalities can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents. The piperidine ring may also contribute to this activity by enhancing membrane permeability or interacting with microbial enzymes .

Neuropharmacological Effects

Compounds similar to 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide have been investigated for their neuropharmacological effects, particularly in treating neurological disorders. The structural components suggest potential interactions with neurotransmitter systems, which could lead to applications in managing conditions such as depression or anxiety .

Synthetic Methodologies

The synthesis of this compound involves various methods that have been optimized for yield and purity. Techniques include nucleophilic substitution reactions and coupling reactions involving brominated phenyl derivatives. Recent advancements in synthetic methodologies have focused on reducing costs and improving efficiency, which is crucial for large-scale applications in pharmaceutical manufacturing .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of similar compounds, researchers synthesized several derivatives of piperidine-based structures. One derivative demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells, suggesting that modifications to the imidazole or pyrimidine groups can enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Testing

Another research effort investigated the antimicrobial activity of compounds related to this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications improved antibacterial potency, highlighting the importance of structural diversity in drug design .

Q & A

Q. What are the recommended synthetic pathways for preparing 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-4-carboxamide?

Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Prepare the pyrimidin-4-ylpiperidine intermediate via nucleophilic substitution between 6-chloropyrimidine derivatives and piperidine-4-carboxamide precursors under reflux conditions (e.g., using DMF as a solvent) .

- Step 2 : Introduce the 1H-imidazol-1-yl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with imidazole boronic esters .

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98% purity as per industry standards) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to verify connectivity. For example, the imidazole proton typically appears at δ 8.6–9.0 ppm in DMSO-d , while the piperidine carboxamide carbonyl resonates at ~165–170 ppm in NMR .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; expected [M+H] for CHBrNO is 442.08 g/mol (calculated using isotopic patterns).

- Elemental Analysis (CHN) : Validate elemental composition within ±0.3% deviation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the imidazole-pyrimidine coupling step?

Methodological Answer : Yield optimization requires addressing steric hindrance and electronic effects:

- Catalyst Screening : Test Pd(PPh), Pd(dppf)Cl, or XPhos Pd G3 to improve cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF). DMF may enhance solubility of aromatic intermediates .

- Temperature Control : Conduct reactions under microwave irradiation (80–120°C, 30 min) to accelerate kinetics while minimizing decomposition .

Q. How should contradictory spectral data (e.g., unexpected 1H^1H1H NMR shifts) be resolved?

Methodological Answer : Contradictions often arise from tautomerism or solvent interactions:

- Variable Temperature (VT) NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., imidazole ring tautomerization) .

- Deuteration Studies : Replace exchangeable protons (e.g., NH in carboxamide) with deuterium to simplify splitting patterns .

- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

Methodological Answer : Design assays based on structural analogs (e.g., imidazole-containing kinase inhibitors):

- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays at concentrations ranging from 1 nM to 10 µM .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to quantify intracellular accumulation via flow cytometry .

- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS/MS analysis to measure half-life (t) and intrinsic clearance .

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.